Lipophilicity Differentiation: logP 3.97 Versus Parent Cycloheptanamine (logP 1.96) and N-Benzylcycloheptanamine (logP ~3.2)
The calculated logP of 3.97 for N-(1-ethylpropyl)cycloheptanamine hydrobromide (free base form) is 2.01 log units higher than unsubstituted cycloheptanamine (logP 1.96) and approximately 0.8 log units higher than the N-benzyl analog, placing this compound in the optimal lipophilicity window (logP 3–5) for CNS drug candidates while retaining adequate aqueous solubility via hydrobromide salt formation [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.97 (Hit2Lead ChemBridge database) |
| Comparator Or Baseline | Cycloheptanamine (parent): logP = 1.96 (ACD/Labs); N-benzylcycloheptanamine: logP ~3.2 (estimated from analogous benzylamines) |
| Quantified Difference | ΔlogP = +2.01 vs. parent cycloheptanamine; ΔlogP ≈ +0.8 vs. N-benzyl analog |
| Conditions | Calculated logP values from ChemBridge/Hit2Lead database and ChemSpider ACD/Labs predictions |
Why This Matters
A logP of 3.97 positions this compound within the empirically determined optimal range for CNS target engagement (logP 3–5), whereas the parent cycloheptanamine (logP 1.96) falls below the lower boundary, predicting inferior brain penetration if used as a scaffold surrogate.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
